molecular formula C13H12N4O2 B3717414 1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE CAS No. 14575-21-4

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE

Cat. No.: B3717414
CAS No.: 14575-21-4
M. Wt: 256.26 g/mol
InChI Key: BXQVXQCTLSFXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(4-nitrophenyl)triaz-1-ene is a triazene-based compound of significant interest for developing advanced photoresponsive materials and molecular switches. Its core utility lies in the diazoamino moiety (–N=N–N<), which undergoes cis-trans (Z-E) isomerization upon exposure to light . This reversible photochromic behavior is a foundational mechanism for applications in biosensors, high-density data storage media, and light-driven switching elements for microelectronics . The incorporation of a methylphenyl and a nitrophenyl substituent influences the compound's electron density and steric profile, which can tailor its isomerization kinetics between the cis and trans configurations. Research in polymer films, such as poly(methyl methacrylate) (PMMA) and polystyrene (PS), demonstrates that the thermal cis-to-trans isomerization kinetics of related triazenes are highly dependent on the polymer matrix's properties, providing a handle for tuning material performance . This compound is intended for use in fundamental and applied research to explore these structure-property relationships. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-methyl-N-[(4-nitrophenyl)diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-10-2-4-11(5-3-10)14-16-15-12-6-8-13(9-7-12)17(18)19/h2-9H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQVXQCTLSFXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932686
Record name 1-(4-Methylphenyl)-3-(4-nitrophenyl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14575-21-4
Record name NSC69813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methylphenyl)-3-(4-nitrophenyl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE typically involves the reaction of 4-methylphenylhydrazine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The triazene moiety can be cleaved to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-amino-phenyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)TRIAZ-1-ENE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene moiety can also participate in the formation of reactive species that can modify biomolecules.

Comparison with Similar Compounds

Structural Features :

  • Geometric isomerism due to the triazene double bond (E/Z configurations).
  • Planar aromatic substituents enabling π-π interactions and coordination with metals .

Comparison with Similar Compounds

Structural and Electronic Effects

Table 1: Substituent Influence on Properties

Compound Name Substituents Molecular Weight Key Features
1-(4-Methylphenyl)-3-(4-nitrophenyl)triaz-1-ene 4-MePh, 4-NO₂Ph 255.26* Balanced electron donor (Me)/acceptor (NO₂) effects; high thermal stability
1-(4-Methylphenyl)-3-phenyltriaz-1-ene 4-MePh, Ph 209.25 Lacks nitro group; reduced electrophilicity; lower melting point (75–80°C)
3,3-Diethyl-1-(4-nitrophenyl)triaz-1-ene 4-NO₂Ph, 2 ethyl groups 222.24 Ethyl groups increase steric bulk; reduced solubility in polar solvents
1-(2-(Trifluoromethyl)phenyl)-3-(4-methylphenyl)triaz-1-ene 1-oxide 4-MePh, 2-CF₃Ph, oxide 337.30 Oxide group enhances metal coordination (e.g., Ni²⁺ extraction); CF₃ adds hydrophobicity

*Calculated based on molecular formula C₁₃H₁₂N₄O₂.

Table 2: Hazard Profiles

Compound Name Hazard Symbols Key Risks
This compound GHS07, GHS08 Suspected carcinogen; skin irritation
1-Benzyl-3-(4-methylphenyl)triaz-1-ene N/A Limited data; moderate flammability (flash point 156°C)

Research Findings and Trends

Synthetic Optimization : Copper-catalyzed methods improve yields for nitro-substituted triazenes (>70%) compared to traditional diazotization .

Material Science Applications : Nitro-triazenes are being explored as ligands in photocatalytic systems, leveraging their electron-deficient aromatic rings for charge transfer .

Environmental Impact : Ethyl-substituted triazenes (e.g., 3,3-diethyl derivative ) exhibit lower biodegradability, raising concerns about environmental persistence.

Biological Activity

1-(4-Methylphenyl)-3-(4-Nitrophenyl)triaz-1-ene, a member of the triazene family, is characterized by its unique structure featuring a triazene core with para-methylphenyl and para-nitrophenyl substituents. This compound has garnered attention for its potential biological activities, including antioxidant and antibacterial properties, which are critical in medicinal chemistry and organic synthesis.

  • Molecular Formula : C13H12N4O2
  • Molecular Weight : 256.096 g/mol
  • Complexity Rating : 313

The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its chemical reactivity, influencing its biological activity and interaction with biological macromolecules.

Antioxidant Activity

Research indicates that compounds with triazene moieties exhibit significant antioxidant capabilities. The antioxidant activity can be quantified using methods such as the DPPH and ABTS assays. For instance, similar triazene derivatives have shown promising results in scavenging free radicals, which is essential for mitigating oxidative stress in biological systems .

Antibacterial Activity

This compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) assessments reveal that certain derivatives exhibit broad-spectrum activity, suggesting their potential as therapeutic agents. Molecular docking studies support these findings by showing high binding affinities to bacterial enzyme targets, indicating robust interactions that underpin their antibacterial efficacy .

Synthesis and Evaluation

The synthesis of this compound typically involves creating diazonium salts from corresponding anilines and coupling them to form the desired triazene. This synthetic route is crucial for developing derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
1,3-DiphenyltriazeneTwo phenyl groups on either side of the triazeneKnown for its use as a ligand in metal complexes
1-(4-Chlorophenyl)-3-(2-Nitrophenyl)triazeneContains a chloro substituent instead of methylExhibits different electronic properties
1-(Phenyl)-3-(4-Nitrophenyl)triazenePhenyl group instead of methylUsed in dye applications due to strong color

These comparisons illustrate how variations in substituents affect the chemical behavior and biological activity of triazenes, emphasizing the significance of this compound within this class.

Q & A

Advanced Research Question

  • Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N2_2) to identify decomposition thresholds.
  • Differential scanning calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting point at ~180°C) and assess stability under oxidative conditions .
  • Storage recommendations : Store in amber vials at –20°C if decomposition occurs above 50°C.

What computational methods are suitable for predicting the reactivity and spectroscopic signatures of this triazene derivative?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets reliably model nitro and methyl group interactions .
  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability.
  • Spectroscopic modeling : Compare computed IR/NMR spectra with experimental data to validate electronic structure .

How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, agitation rate).
  • Batch-to-batch consistency : Establish QC protocols, including melting point ranges and chromatographic retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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